Cas no 18087-62-2 (Ethanone,2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)-)

This compound is an organic solvent-soluble Ethanone derivative featuring a trifluoromethyl ketone functional group (trifluoromethyl ketones are known for enhanced metabolic stability) attached via its carbonyl carbon to a 1-methylpyrrolidine ring system (pyrrolidine derivatives often provide structural diversity). Its structure suggests potential utility as an intermediate or building block in organic synthesis where specific ketone functionalities with fluorine atom advantages are desired, leveraging the unique properties associated with the trifluoromethyl substituent.
Ethanone,2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)- structure
18087-62-2 structure
Product Name:Ethanone,2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)-
CAS No:18087-62-2
MF:C7H6F3NO
MW:177.12385225296
MDL:MFCD07852052
CID:122762
PubChem ID:9118363
Update Time:2025-06-16

Ethanone,2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)-
    • 2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanone
    • Ethanone, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)- (9CI)
    • SCHEMBL8888411
    • 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
    • AKOS027400943
    • 1-methyl-2-trifluoroacetyl-pyrrole
    • MFCD07852052
    • 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
    • HMS1759E09
    • DTXSID90429327
    • AS-8784
    • 18087-62-2
    • MDL: MFCD07852052
    • Inchi: 1S/C7H6F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3
    • InChI Key: AASNHBHEKFWSAC-UHFFFAOYSA-N
    • SMILES: FC(C(C1=CC=CN1C)=O)(F)F

Computed Properties

  • Exact Mass: 177.04018
  • Monoisotopic Mass: 177.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • PSA: 22

Ethanone,2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC300942-1g
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2
1g
£70.00 2025-02-21
Apollo Scientific
PC300942-5g
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2
5g
£213.00 2025-02-21
Apollo Scientific
PC300942-10g
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2
10g
£340.00 2025-02-21
Key Organics Ltd
AS-8784-1MG
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-8784-5MG
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-8784-10MG
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-8784-20MG
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2 >90%
0mg
£76.00 2023-04-19
Key Organics Ltd
AS-8784-50MG
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
AS-8784-100MG
2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
18087-62-2 >90%
100mg
£146.00 2025-02-09
Cooke Chemical
LN9385058-5g
2,2
18087-62-2 2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
5g
RMB 2088.80 2023-09-07
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